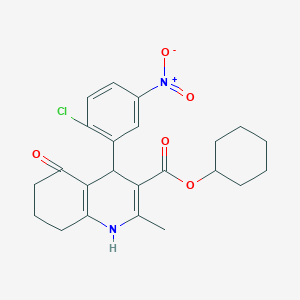
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide, also known as ACTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer. Additionally, 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, one limitation of using 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide in lab experiments is that it may have potential side effects that need to be carefully monitored.
Orientations Futures
There are several future directions for research on 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide. One area of research could focus on the development of new drugs based on the structure of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide. Another area of research could focus on the potential applications of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to explore the potential side effects of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide and to develop strategies to minimize these side effects.
Méthodes De Synthèse
The synthesis of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide involves the reaction of 5-acetyl-3-thiophene carboxylic acid with 4-chlorobenzylamine in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide.
Applications De Recherche Scientifique
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-10(18)14-6-12(9-20-14)7-15(19)17-8-11-2-4-13(16)5-3-11/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQOKKPDLILXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5155817.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)

![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)



![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)
